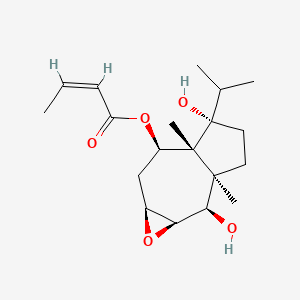

![molecular formula C45H82N11O17P3 B560022 [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine CAS No. 100929-71-3](/img/structure/B560022.png)

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine

描述

NADPH (四环己胺) 是一种普遍存在的辅酶和生物还原剂。它在各种生化过程中起着至关重要的作用,包括氧化还原反应、生物合成和细胞防御机制。 这种化合物对于维持细胞稳态至关重要,并参与许多代谢途径 .

生化分析

Biochemical Properties

NADPH Tetracyclohexanamine interacts with a variety of enzymes, proteins, and other biomolecules. It serves as a reducing agent in these interactions, facilitating the transfer of electrons in biochemical reactions .

Cellular Effects

NADPH Tetracyclohexanamine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of NADPH Tetracyclohexanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

Over time, the effects of NADPH Tetracyclohexanamine can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of NADPH Tetracyclohexanamine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

NADPH Tetracyclohexanamine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

NADPH Tetracyclohexanamine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of NADPH Tetracyclohexanamine can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: NADPH (四环己胺) 的合成涉及在合适的还原剂存在下还原 NADP+ (烟酰胺腺嘌呤二核苷酸磷酸)。 反应通常在温和条件下进行,使用如葡萄糖-6-磷酸脱氢酶等酶或化学还原剂如硼氢化钠 .

工业生产方法: NADPH (四环己胺) 的工业生产通常采用生物技术方法,利用微生物发酵过程。 基因工程微生物用于生产高产率的化合物,然后通过各种色谱技术进行纯化 .

化学反应分析

反应类型: NADPH (四环己胺) 主要进行氧化还原反应,其中它充当还原剂。 它参与各种底物的还原,包括二硫化物、醌类和活性氧物质 .

常用试剂和条件: 涉及 NADPH (四环己胺) 的反应中常用的试剂包括烟酰胺腺嘌呤二核苷酸磷酸的氧化形式,例如 NADP+,以及各种酶,如还原酶和脱氢酶。 反应通常在生理条件下进行,pH 和温度针对酶活性进行了优化 .

主要产物: 涉及 NADPH (四环己胺) 的反应形成的主要产物包括底物的还原形式,例如还原型谷胱甘肽、还原型醌类和水。 这些产物对于维持细胞氧化还原平衡和保护细胞免受氧化损伤至关重要 .

科学研究应用

NADPH (四环己胺) 具有广泛的科学研究应用。在化学中,它用作各种合成反应中的还原剂。在生物学中,它在细胞代谢和防御机制中起着至关重要的作用。在医学中,它参与药物的解毒和必需生物分子的生物合成。 在工业中,它用于生物技术过程生产药物和其他高价值化合物 .

作用机制

NADPH (四环己胺) 通过将电子捐赠给各种底物来发挥其作用,从而将其还原。该过程由还原酶和脱氢酶等酶促成,这些酶催化电子从 NADPH (四环己胺) 转移到底物。 NADPH (四环己胺) 的分子靶标包括氧化型生物分子、活性氧物质和其他电子受体 .

相似化合物的比较

NADPH (四环己胺) 与其他还原剂如 NADH (烟酰胺腺嘌呤二核苷酸) 和 FADH2 (黄素腺嘌呤二核苷酸) 相似。它在参与合成代谢和分解代谢反应方面独一无二,使其成为细胞代谢中的一种通用辅酶。 类似的化合物包括 NADH、FADH2 和抗坏血酸 .

属性

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N7O17P3.4C6H13N/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;4*7-6-4-2-1-3-5-6/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);4*6H,1-5,7H2/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKRUDMLGIIORX-ITGWJZMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H82N11O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746711 | |

| Record name | [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1142.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-71-3 | |

| Record name | [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is nicotinamide adenine dinucleotide phosphate (NADPH) and what is its primary function in cells?

A1: Nicotinamide adenine dinucleotide phosphate (NADPH) is a crucial coenzyme found in all living cells. It acts as the primary source of reducing power in numerous physiological processes. [] One of its key roles is providing electrons for reactions that neutralize harmful reactive oxygen species, effectively acting as an antioxidant. [] It is also essential for biosynthetic reactions, such as the synthesis of fatty acids and cholesterol. [, ]

Q2: How is NADPH measured in biological samples?

A2: Several methods exist for measuring NADPH levels, each with advantages and disadvantages:

- Enzymatic cycling methods are widely used but can lack specificity and reproducibility. []

- High-performance liquid chromatography (HPLC) with spectrometric detection offers improved specificity but may lack sensitivity for small sample volumes. []

- HPLC with fluorescence detection provides a sensitive and reproducible approach for quantifying even small amounts of NADPH in various biological samples, including human red blood cells. [, ]

Q3: How does oxidative stress affect NADPH levels, and how is this measured?

A3: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, can significantly impact NADPH levels. When exposed to oxidants like tert-butyl hydroperoxide (t-BHP), human red blood cells demonstrate a decrease in the ratio of reduced NADPH to total NADPH (NADPH + NADP+). [] This decrease in the NADPH ratio, a potential biomarker for oxidative stress, [] highlights the role of NADPH in counteracting oxidative damage. []

Q4: What role does NADPH play in the response of plants to fungal infections?

A4: NADPH plays a crucial role in the defense mechanisms of plants against fungal pathogens. In wheat, infection with brown rust (Puccinia triticina) triggers an oxidative burst, a rapid production of reactive oxygen species (ROS), as part of the plant’s defense response. [] Both peroxidases and NADPH oxidases contribute to this oxidative burst, with their relative importance varying depending on the specific wheat cultivar and resistance gene. [] For example, in the susceptible cultivar Thatcher and lines with Lr24, Lr25, and Lr9 resistance genes, the oxidative burst is primarily peroxidase-dependent. In contrast, the response in the line with the Lr26 gene relies heavily on NADPH oxidase activity. [] This variation underscores the complex interplay between different ROS-generating systems in plant immunity.

Q5: Does NADPH oxidase activity differ between cerebral and systemic arteries?

A5: Yes, studies across various animal species have demonstrated significantly higher NADPH oxidase activity in intracranial cerebral arteries compared to systemic arteries like the aorta and carotid arteries. [] This difference is largely attributed to greater expression and activity of the Nox2 isoform of NADPH oxidase in cerebral blood vessels. []

Q6: Can you elaborate on the role of NADPH oxidase in human diseases?

A6: NADPH oxidase, the primary source of reactive oxygen species (ROS) in phagocytic cells, has been implicated in various human diseases: [, , ]

- Hypertension: Losartan, a common antihypertensive medication, is metabolized into EXP3179, a potent inhibitor of NADPH oxidase. [] This inhibition occurs through blocking protein kinase C activity, a key regulator of NADPH oxidase. [] Clinical studies indicate lower phagocytic NADPH oxidase activity in losartan-treated hypertensive patients compared to untreated individuals or those receiving other antihypertensive therapies. [] This effect may contribute to losartan's beneficial effects beyond blood pressure reduction.

- Pancreatic Cancer: NADPH oxidase, specifically the Nox4 isoform, plays a role in pancreatic cancer cell survival. [] It accomplishes this by inhibiting protein tyrosine phosphatases (PTPs), particularly the low molecular weight-protein tyrosine phosphatase (LMW-PTP), through oxidation. [] This inhibition leads to sustained activation of pro-survival kinases like JAK2. []

- Sickle Cell Disease: Studies using a mouse model of sickle cell disease have shown that NADPH oxidase contributes to cardiac pathology. [] Mice deficient in the p22phox subunit of NADPH oxidase, which is essential for the activity of all Nox isoforms, exhibit better cardiac function and reduced tissue damage compared to their counterparts with intact NADPH oxidase activity. [] These findings suggest that targeting NADPH oxidase could be a potential therapeutic strategy for managing cardiovascular complications in sickle cell disease.

Q7: What are some of the key regulatory mechanisms governing NADPH oxidase activity?

A7: The activity of NADPH oxidase, particularly in neutrophils, is tightly regulated by a complex interplay of molecular events, including: []

- Phosphorylation: Phosphorylation of the cytosolic subunit p47phox is crucial for oxidase activation. [] This phosphorylation promotes its translocation to the membrane, where it interacts with other subunits to assemble the active enzyme complex. [, ]

- Protein-protein interactions: The assembly of the active NADPH oxidase complex at the membrane involves interactions between various cytosolic and membrane-bound subunits. [] Disrupting these interactions can effectively inhibit oxidase activity. []

- Translocation: Activation of the NADPH oxidase requires the translocation of cytosolic components, such as p47phox and p67phox, to the membrane, where they associate with the membrane-bound cytochrome b558. [, ] This spatial reorganization of subunits is essential for enzyme activity.

- Redox regulation: The activity of NADPH oxidase can be modulated by the cellular redox state. [] Changes in the levels of reactive oxygen species (ROS) or antioxidants can influence the activity of the oxidase. []

Q8: How does NADPH interact with other cellular components to regulate its function?

A8: NADPH interacts with several cellular components to finely tune its activity and downstream effects:

- Enzymes: NADPH acts as a cofactor for many enzymes, including those involved in antioxidant defense (like glutathione reductase), [] nitric oxide synthesis (nitric oxide synthase), [, , ] and reductive biosynthesis (like fatty acid synthase). [] This interaction highlights NADPH's central role in maintaining cellular redox balance and supporting various metabolic pathways.

- Redox proteins: NADPH interacts with redox-sensitive proteins like glutaredoxin (GRX) and thioredoxin (TRX). [] In pancreatic beta cells, for example, NADPH-mediated activation of GRX stimulates insulin release, while TRX appears to antagonize this effect. [] This interplay showcases NADPH's involvement in intricate redox signaling cascades.

- Metabolic pathways: NADPH production and consumption are closely linked with central metabolic pathways like glycolysis and the pentose phosphate pathway. [] This interconnectedness highlights the dynamic regulation of NADPH levels based on cellular needs and metabolic demands.

Q9: What are the future directions and potential therapeutic applications of targeting NADPH and NADPH oxidase?

A9: Given the involvement of NADPH and NADPH oxidase in various physiological and pathological processes, research continues to explore their therapeutic potential:

- Antioxidant therapy: Boosting NADPH levels or enhancing the activity of NADPH-dependent antioxidant enzymes could help mitigate oxidative stress-related conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. []

- Anti-inflammatory strategies: Inhibiting NADPH oxidase activity, particularly in immune cells, might offer therapeutic benefits in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. [, ]

- Metabolic modulation: Targeting NADPH-dependent metabolic pathways, such as fatty acid synthesis, could hold promise for treating metabolic disorders like obesity and type 2 diabetes. []

Q10: What resources are available for further exploration of NADPH and NADPH oxidase research?

A10: Researchers interested in delving deeper into NADPH and NADPH oxidase can leverage various resources:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)